molecular formula C11H11BrN2 B3033548 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- CAS No. 1049126-60-4

1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Cat. No.: B3033548
CAS No.: 1049126-60-4
M. Wt: 251.12 g/mol
InChI Key: FHVVROHXSODRCM-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a bromine atom at the 4-position, a methyl group at the 1-position, and a 2-methylphenyl group at the 2-position. These structural modifications confer unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-1-methylimidazole with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The mixture is heated to facilitate the coupling reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1H-Imidazole, 4-bromo-1-methyl-2-phenyl-
  • 1H-Imidazole, 4-chloro-1-methyl-2-(2-methylphenyl)-
  • 1H-Imidazole, 4-bromo-1-methyl-2-(4-methylphenyl)-

Comparison: 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- is unique due to the specific positioning of the bromine and methylphenyl groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and chemical reactivity, making it a valuable candidate for specific applications .

Properties

IUPAC Name

4-bromo-1-methyl-2-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-5-3-4-6-9(8)11-13-10(12)7-14(11)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVVROHXSODRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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